molecular formula C18H25N3O5 B2682752 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953225-45-1

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2682752
CAS RN: 953225-45-1
M. Wt: 363.414
InChI Key: CVYSMXKKUNNXAM-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide” is a solid compound with a color that ranges from colorless to light yellow . It has been used in various studies, particularly in the field of cancer research .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction methods . The compounds crystallize in different space groups, and their bond lengths and angles are considered normal for these types of compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the title compounds form a homologous series, and their structures confirm the nature of the products .

Scientific Research Applications

Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

This study investigated the effects of various orexin receptor antagonists, including SB-649868, in a binge eating model in rats. The research highlights the role of orexin-1 receptor mechanisms in compulsive eating behavior, suggesting that selective antagonism at this receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Novel Spiropiperidines as Highly Potent and Subtype Selective σ-Receptor Ligands

This study presents the synthesis and evaluation of spiropiperidines, exploring their affinity for σ1- and σ2-receptors. It demonstrates the potential of these compounds in developing high-affinity ligands for σ-receptors, which are relevant in various neurological and psychiatric conditions (Maier & Wünsch, 2002).

Molecular Interaction with CB1 Cannabinoid Receptor

Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) explores its potent and selective antagonist properties for the CB1 cannabinoid receptor. This study provides insights into the structural and electronic properties necessary for binding to the CB1 receptor, offering a basis for designing new cannabinoid receptor antagonists (Shim et al., 2002).

Synthesis and Evaluation of Novel 2-[(4-Chlorophenoxy)methyl]benzimidazoles

This research aimed at developing selective neuropeptide Y Y1 receptor antagonists, contributing to anti-obesity drug development. The study outlines the synthesis, structure-activity relationship (SAR), and biological evaluation of these compounds, highlighting their potential in addressing obesity through Y1 receptor antagonism (Zarrinmayeh et al., 1998).

Synthesis of 2-(4-Substituted-1-Piperazinyl)benzimidazoles as H1-Antihistaminic Agents

This study focused on creating benzimidazoles with H1-antihistaminic activity, offering a pathway for the development of new antihistamine drugs. It underscores the importance of structural modifications for enhancing biological activity and provides a comparative analysis of their efficacy (Iemura et al., 1986).

Mechanism of Action

In the context of anticancer research, it has been found that similar compounds can induce apoptosis and cause cell cycle arrest at the S phase in certain cancer cell lines .

Future Directions

The future directions of research involving this compound could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, the compound could be used for the significant detection of carcinogenic heavy metal ions via a reliable electrochemical approach .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-24-9-8-21-6-4-13(5-7-21)11-19-17(22)18(23)20-14-2-3-15-16(10-14)26-12-25-15/h2-3,10,13H,4-9,11-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYSMXKKUNNXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

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